N-(2,3-dichlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: To form the pyrazolopyrimidine core.
Functional group modifications: To introduce the desired substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: For efficient large-scale synthesis.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation and reduction: Modifying the oxidation state of functional groups.
Substitution reactions: Replacing one substituent with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition or activation of enzymes: Affecting biochemical pathways.
Binding to receptors: Modulating cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE: can be compared with other pyrazolopyrimidines, such as:
Uniqueness
The uniqueness of N-(2,3-DICHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-11-19(12-6-8-13(30-2)9-7-12)26-27-16(10-17(28)25-20(11)27)21(29)24-15-5-3-4-14(22)18(15)23/h3-9,16H,10H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
ZZQQJHCIDJQOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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